

p-Coumaric acid-13C3 chemical structure and properties

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Compound of Interest

Compound Name: *p*-Coumaric acid-13C3

Cat. No.: B15573960

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An In-depth Technical Guide to **p-Coumaric acid-13C3**

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaric acid, a hydroxycinnamic acid found widely in the plant kingdom, is a subject of significant research due to its diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1][2][3][4][5][6] As research into its pharmacokinetics and mechanisms of action intensifies, the need for precise quantification in complex biological matrices becomes paramount. **p-Coumaric acid-13C3** is a stable isotope-labeled form of p-coumaric acid designed for use as an internal standard in mass spectrometry-based applications.[7] This labeling provides a distinct mass shift of +3, enabling accurate and sensitive quantification by correcting for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of the chemical structure, properties, and applications of **p-Coumaric acid-13C3**, with a focus on its utility in quantitative research.

Chemical Identity and Structure

p-Coumaric acid-13C3, also known as trans-4-Hydroxycinnamic acid-13C3, is structurally identical to its unlabeled counterpart, with the exception of three Carbon-13 isotopes incorporated into the propyl chain.[8] This isotopic enrichment is crucial for its function as an internal standard in mass spectrometry.

Table 1: Chemical Identifiers for **p-Coumaric acid-13C3**

Identifier	Value	Reference(s)
IUPAC Name	(2E)-3-(4-Hydroxyphenyl) (1,2,3- ¹³ C ₃)prop-2-enoic acid	[9][10]
Synonyms	trans-4-Hydroxycinnamic acid- 13C3, p-Coumaric acid (propyl- ¹³ C ₃)	[8][11]
CAS Number	1261170-80-2	[8][12][13]
Molecular Formula	C ₆ ¹³ C ₃ H ₈ O ₃	[12]
Linear Formula	HOC ₆ H ₄ ¹³ CH= ¹³ CH ¹³ CO ₂ H	
SMILES String	O=--INVALID-LINK--[13CH]= [13CH]/C1=CC=C(O)C=C1	[14]

| InChI Key | NGSWKAQJJWESNS-FJXVDKIJSA-N |[13] |

Physicochemical Properties

The physicochemical properties of **p-Coumaric acid-13C3** are essential for its handling, storage, and application in experimental settings.

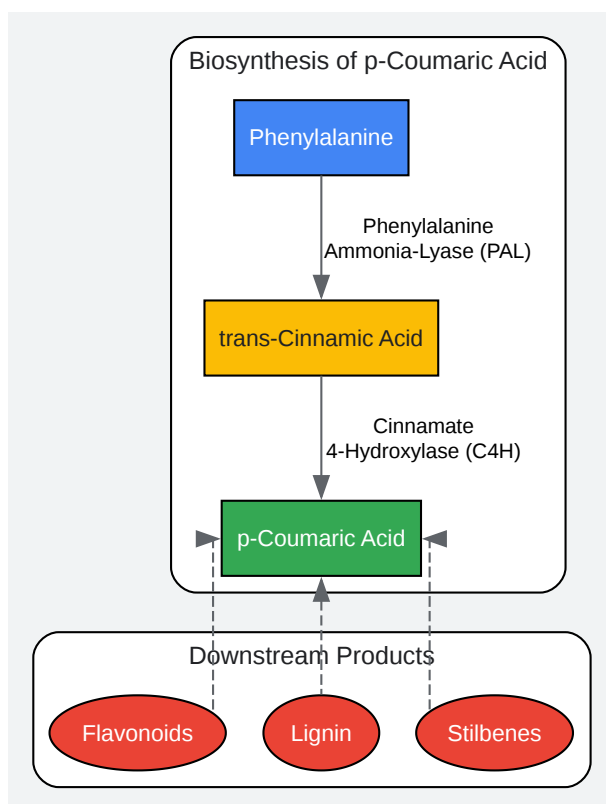
Table 2: Physicochemical Properties of **p-Coumaric acid-13C3**

Property	Value	Reference(s)
Molecular Weight	167.14 g/mol	[8][9][12][13]
Physical Form	Solid	
Melting Point	214 °C (decomposes)	[13]
Isotopic Purity	≥99 atom % ¹³ C	[15]
Chemical Purity	≥99% (CP)	[11][15]
Mass Shift	M+3	[13]
Storage Temperature	-20°C, Protect from light	[8][11][13]

| Solubility (Unlabeled) | Soluble in Ethanol, Diethyl Ether, DMF, DMSO. Slightly soluble in water. |[10][16] |

Biological Significance: The Phenylpropanoid Pathway

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites, including flavonoids, lignin, and stilbenes.[1][17][18] The pathway begins with the aromatic amino acid phenylalanine.[1][2] Understanding this pathway is crucial for researchers studying plant metabolism and the biological origins of p-coumaric acid.



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Biosynthesis of p-Coumaric Acid via the Phenylpropanoid Pathway.

Applications in Research

The primary application of **p-Coumaric acid-13C3** is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.[13] Its utility stems from several key properties:

- **Co-elution:** It chromatographically co-elutes with the unlabeled (native) p-coumaric acid.
- **Identical Ionization:** It exhibits the same ionization efficiency and fragmentation pattern in the mass spectrometer as the native analyte.
- **Mass Distinction:** It is easily distinguished from the native analyte by its M+3 mass difference.

This allows for the accurate quantification of p-coumaric acid in complex samples such as plasma, tissue homogenates, and plant extracts by correcting for analyte loss during sample

preparation and for ion suppression/enhancement during MS analysis.

Experimental Protocols

Protocol: Quantification of p-Coumaric Acid in a Biological Matrix using LC-MS with p-Coumaric acid-**¹³C₃** as an Internal Standard

This protocol provides a representative methodology. Specific parameters should be optimized for the instrument and matrix being analyzed.

A. Materials and Reagents

- p-Coumaric acid (native standard)
- **p-Coumaric acid-¹³C₃** (internal standard, IS)
- LC-MS grade acetonitrile, methanol, water, and formic acid
- Biological matrix (e.g., plasma, cell lysate)
- Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
- Vortex mixer, centrifuge, and appropriate vials

B. Sample Preparation

- Thaw Samples: Thaw biological samples on ice.
- Spike Internal Standard: To 100 µL of sample, add 10 µL of a known concentration of **p-Coumaric acid-¹³C₃** solution (e.g., 1 µg/mL in methanol). This creates a final IS concentration of 100 ng/mL.
- Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
- Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

- Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
- Extract Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

C. Standard Curve Preparation

- Prepare a stock solution of native p-coumaric acid (e.g., 1 mg/mL in methanol).
- Perform serial dilutions to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL in a blank, analyte-free matrix.
- Process these calibration standards using the same sample preparation steps (B.2-B.6) as the unknown samples, including the addition of the **p-Coumaric acid-13C3** internal standard.

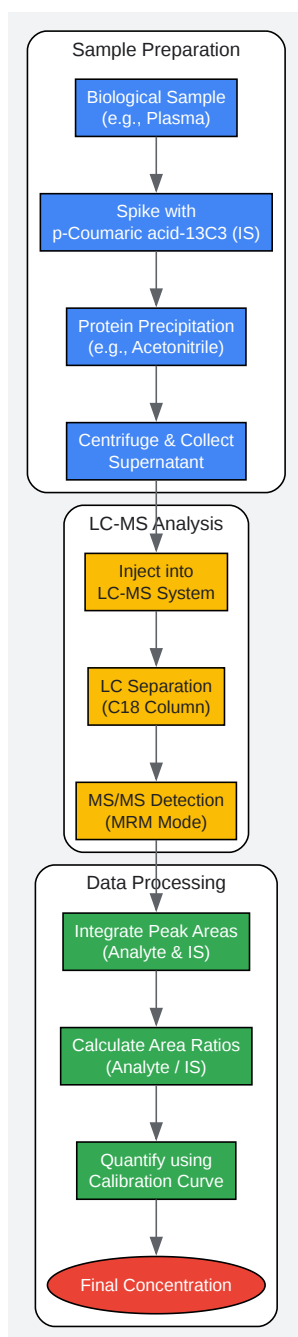
D. LC-MS Conditions (Example)

- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
- MRM Transitions:

- p-Coumaric acid: Q1 163.1 -> Q3 119.1
- **p-Coumaric acid-13C3**: Q1 166.1 -> Q3 122.1

E. Data Analysis

- Integrate the peak areas for both the native analyte and the internal standard for all samples and calibration standards.
- Calculate the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area).
- Construct a calibration curve by plotting the area ratio against the known concentration of the calibration standards.
- Use the linear regression equation from the calibration curve to determine the concentration of p-coumaric acid in the unknown samples based on their measured area ratios.



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Workflow for LC-MS Quantification using an Internal Standard.

Conclusion

p-Coumaric acid-13C3 is an indispensable tool for researchers investigating the pharmacokinetics, metabolism, and biological roles of p-coumaric acid. Its well-defined chemical and physical properties, combined with its high isotopic and chemical purity, make it

the gold standard for accurate quantification in complex biological systems. The use of **p-Coumaric acid-13C3** as an internal standard in LC-MS assays ensures data reliability and reproducibility, which are critical for advancing drug development and metabolic research.

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